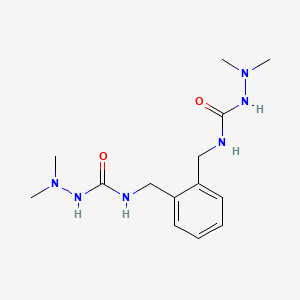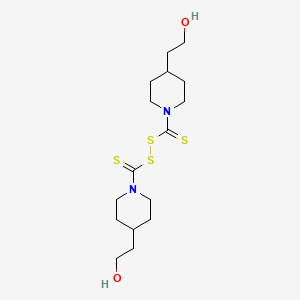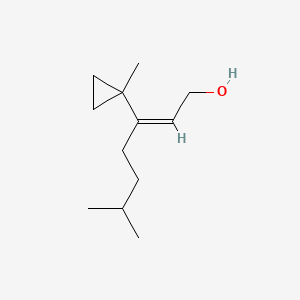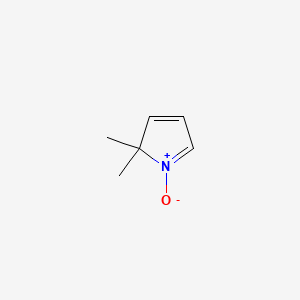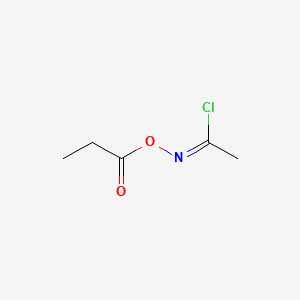
N-(1-Oxopropoxy)ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxopropoxy)ethanimidoyl chloride is an organic compound with a unique structure that includes both an ethanimidoyl chloride group and an oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxopropoxy)ethanimidoyl chloride typically involves the reaction of ethanimidoyl chloride with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxopropoxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can react with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, chloroform, and tetrahydrofuran.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Major Products Formed
Carboxylic Acids: Formed through hydrolysis.
Imines and Esters: Formed through condensation reactions with amines and alcohols, respectively.
Scientific Research Applications
N-(1-Oxopropoxy)ethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in biochemical assays.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Oxopropoxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of an oxopropoxy group.
Trifluoroacetimidoyl Chloride: Contains trifluoromethyl groups, making it more reactive in certain conditions.
Uniqueness
N-(1-Oxopropoxy)ethanimidoyl chloride is unique due to the presence of the oxopropoxy group, which imparts different reactivity and properties compared to other ethanimidoyl chlorides. This makes it valuable for specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
126794-87-4 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
[(Z)-1-chloroethylideneamino] propanoate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(8)9-7-4(2)6/h3H2,1-2H3/b7-4- |
InChI Key |
RCDPCDAROHGKOA-DAXSKMNVSA-N |
Isomeric SMILES |
CCC(=O)O/N=C(/C)\Cl |
Canonical SMILES |
CCC(=O)ON=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)

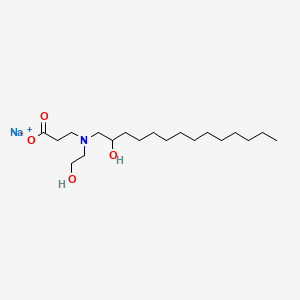
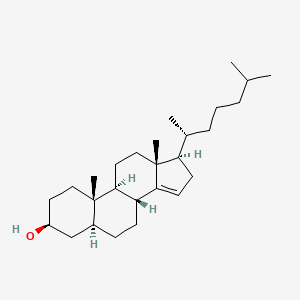



![2,3,8,9-Tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium iodide](/img/structure/B12675659.png)

